molecular formula C10H15FN4 B8299097 5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine

5-fluoro-N-(piperidin-4-ylmethyl)pyrimidin-2-amine

Cat. No. B8299097
M. Wt: 210.25 g/mol
InChI Key: BHVVGKNWWUCNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(OCc1ccccc1)N1CCC(CNc2ncc(F)cn2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:26][OH:27].[F:1][c:2]1[cH:3][n:4][c:5]([NH:8][CH2:9][CH:10]2[CH2:11][CH2:12][N:13]([C:16]([O:17][CH2:18][c:19]3[cH:20][cH:21][cH:22][cH:23][cH:24]3)=[O:25])[CH2:14][CH2:15]2)[n:6][cH:7]1>>[F:1][c:2]1[cH:3][n:4][c:5]([NH:8][CH2:9][CH:10]2[CH2:11][CH2:12][NH:13][CH2:14][CH2:15]2)[n:6][cH:7]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
O=C(OCc1ccccc1)N1CCC(CNc2ncc(F)cn2)CC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(OCc1ccccc1)N1CCC(CNc2ncc(F)cn2)CC1

Outcomes

Product
Name
Type
product
Smiles
Fc1cnc(NCC2CCNCC2)nc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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